molecular formula C22H26N2O3S B601686 Eletriptan N-Oxide CAS No. 1217641-89-8

Eletriptan N-Oxide

Katalognummer: B601686
CAS-Nummer: 1217641-89-8
Molekulargewicht: 398.53
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eletriptan is a second-generation triptan drug developed by Pfizer Inc for the treatment of migraine headaches . It is used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans .


Molecular Structure Analysis

Eletriptan N-Oxide contains a total of 57 bonds; 31 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 positively charged N, 1 quaternary N, 1 sulfone .


Chemical Reactions Analysis

Eletriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It has also been shown to inhibit trigeminal nerve activity .


Physical and Chemical Properties Analysis

Eletriptan has a molecular weight of 382.519 and a chemical formula of C22H26N2O2S . More detailed physical and chemical properties could not be found in the available resources.

Wissenschaftliche Forschungsanwendungen

  • Nanosensor Development for Eletriptan Detection : Kaya et al. (2019) developed highly sensitive carbon-based nanohybrid sensors for the determination of Eletriptan. These sensors exhibited significant enhancement in the oxidation peak current of Eletriptan, making them effective for drug analysis in tablets (Kaya et al., 2019).

  • Craniovascular Selectivity in Treatment of Migraine : Humphrey et al. (2000) studied the craniovascular selectivity of Eletriptan and its therapeutic efficacy in migraine treatment. Eletriptan was found to induce concentration-dependent contractions in meningeal artery, coronary artery, and saphenous vein, with a higher potency in the meningeal artery (Humphrey, Fenvik, & Salonen, 2000).

  • Pharmacological Analysis of Eletriptan : Van den Broek et al. (2000) compared the contractile effects of Eletriptan and Sumatriptan on human isolated blood vessels. The study highlighted the cranioselectivity of Eletriptan in coronary arteries and its mediated effects via the 5-HT(1B) receptor (Van den Broek et al., 2000).

  • Synthesis and Characterization of Eletriptan Hydrobromide Impurities : Madasu et al. (2012) identified and characterized major impurities in the synthesis of Eletriptan hydrobromide, using various spectroscopic techniques. This study is crucial for the synthesis of highly pure Eletriptan-related compounds (Madasu et al., 2012).

  • Safety and Efficacy in Migraine Treatment : Takiya et al. (2006) reviewed the safety and clinical efficacy of Eletriptan in treating acute migraines. The drug was found to be rapidly absorbed, with a high safety and tolerability profile, and superior efficacy compared to other serotonin agonists (Takiya, Piccininni, & Kamath, 2006).

  • Genotoxic Potential of Eletriptan : Çayır et al. (2020) investigated the genotoxic potential of Eletriptan using the cytokinesis-block micronucleus assay and comet assay. The study suggested that Eletriptan is non-cytotoxic but may have weak genotoxicity at higher concentrations (Çayır, Cobanoglu, & Coşkun, 2020).

  • Investigational Study on Eletriptan Hydrobromide : Kumar et al. (2012) conducted an investigational study on the formation of methoxy derivative and other impurities during the optimization of Eletriptan hydrobromide, aiming at the development of an efficient process for its commercial production (Kumar et al., 2012).

Wirkmechanismus

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors . It is believed to reduce swelling of the blood vessels surrounding the brain, which is associated with the head pain of a migraine attack .

Safety and Hazards

Eletriptan should not be used if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke . Side effects can include dizziness, drowsiness, nausea, or weakness .

Zukünftige Richtungen

Eletriptan is currently used for the acute treatment of migraine with or without aura in adults . It is not intended for the treatment of cluster headache . Future research may explore other potential uses and further investigate its mechanism of action.

Eigenschaften

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXCIRSBRHOOJE-PHSANKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217641-89-8
Record name Eletriptan N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELETRIPTAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.